

Application Notes and Protocols: 8-Hydroxyquinoline Benzoate in Antiseptics

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Compound of Interest

Compound Name: Oxine benzoate

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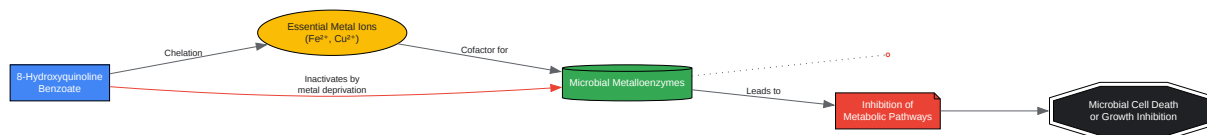
These application notes provide a comprehensive overview of the use of 8-hydroxyquinoline benzoate in the preparation of antiseptics. This document details its mechanism of action, antimicrobial spectrum, and includes detailed protocols for formulation and efficacy testing.

Introduction

8-Hydroxyquinoline and its derivatives are well-established antimicrobial agents with a broad spectrum of activity against bacteria and fungi.[1][2] 8-Hydroxyquinoline benzoate, a salt of 8-hydroxyquinoline and benzoic acid, combines the antimicrobial properties of both parent compounds. Its primary mechanism of action is attributed to the chelation of essential metal ions, which disrupts microbial enzyme systems and inhibits growth.[1][2][3] This property makes it a valuable compound for the development of antiseptic formulations.

Mechanism of Action: Metal Ion Chelation

The antimicrobial activity of 8-hydroxyquinoline is primarily due to its ability to act as a powerful chelating agent. It forms stable complexes with divalent metal ions, such as iron (Fe^{2+}) and copper (Cu^{2+}), which are essential cofactors for many microbial enzymes involved in critical metabolic pathways. By sequestering these metal ions, 8-hydroxyquinoline benzoate effectively inhibits vital enzymatic activities, leading to a bacteriostatic or bactericidal effect.[1][2][3]



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Mechanism of Action of 8-Hydroxyquinoline Benzoate.

Antimicrobial Spectrum and Efficacy

While specific quantitative data for 8-hydroxyquinoline benzoate is limited in publicly available literature, the extensive data on 8-hydroxyquinoline and its derivatives provide a strong indication of its potential antimicrobial efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for 8-hydroxyquinoline and its derivatives against various bacterial and fungal strains. This data can serve as a valuable reference for anticipating the performance of 8-hydroxyquinoline benzoate.

Antibacterial Activity

Compound	Organism	MIC (µg/mL)	Reference
8-Hydroxyquinoline	Mycobacterium tuberculosis	3.6 µM	[4]
5,7-Dichloro-8-hydroxy-2-methylquinoline	M. tuberculosis	0.1 µM	[5]
5,7-Dichloro-8-hydroxy-2-methylquinoline	Staphylococcus aureus (MSSA)	2.2 µM	[5]
5,7-Dichloro-8-hydroxy-2-methylquinoline	Staphylococcus aureus (MRSA)	1.1 µM	[5]
8-Hydroxyquinoline Derivative (5d)	Escherichia coli	0.125 - 8	[6]
8-Hydroxyquinoline Derivative (5d)	Pseudomonas aeruginosa	0.125 - 8	[6]
8-Hydroxyquinoline Derivative (5d)	Klebsiella pneumoniae	0.125 - 8	[6]
8-Hydroxyquinoline-Benzimidazole Hybrid (6g)	E. coli	3.9	[7]
8-Hydroxyquinoline-Benzimidazole Hybrid (6g)	P. aeruginosa	3.9	[7]

Antifungal Activity

Compound	Organism	MIC (µg/mL)	Reference
8-Hydroxyquinoline Derivative (PH265)	Candida auris	1	[8]
8-Hydroxyquinoline Derivative (PH276)	Candida auris	8	[8]
8-Hydroxyquinoline Derivative (PH265)	Candida haemulonii	1	[8]
8-Hydroxyquinoline Derivative (PH276)	Candida haemulonii	8	[8]
8-Hydroxyquinoline Derivative (PH265)	Cryptococcus neoformans	0.5 - 1	[8]
8-Hydroxyquinoline Derivative (PH276)	Cryptococcus neoformans	0.5 - 4	[8]
Clioquinol	Candida sp.	0.031 - 2	[9]
8-Hydroxy-5-quinolinesulfonic acid	Candida sp.	1 - 512	[9]
8-Hydroxy-7-iodo-5-quinolinesulfonic acid	Candida sp.	2 - 1024	[9]

Experimental Protocols

Preparation of a Topical Antiseptic Gel (0.5% 8-Hydroxyquinoline Benzoate)

This protocol describes the preparation of a simple gel formulation for topical application.

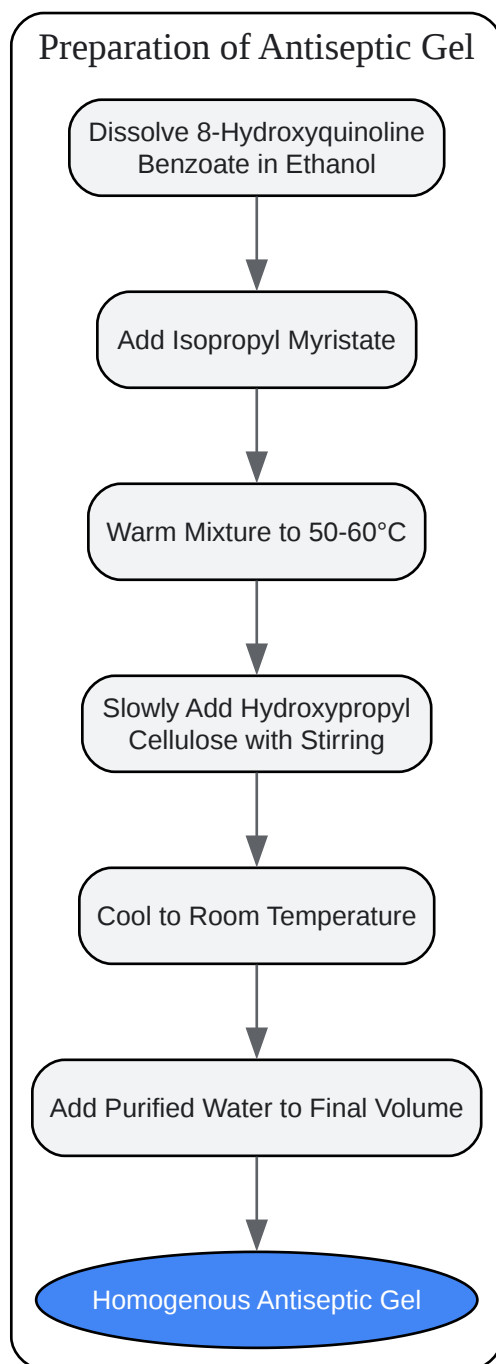
Materials:

- 8-Hydroxyquinoline Benzoate
- Ethanol (95%)

- Isopropyl Myristate
- Hydroxypropyl Cellulose
- Purified Water
- Beakers
- Magnetic stirrer and stir bar
- Heating plate
- Weighing balance

Procedure:

- In a beaker, dissolve 0.5 g of 8-hydroxyquinoline benzoate in 70 mL of ethanol with gentle stirring.
- Add 10 g of isopropyl myristate to the solution and mix thoroughly.
- Gently warm the mixture to 50-60°C on a heating plate.
- Slowly add 3 g of hydroxypropyl cellulose to the warmed solution while continuously stirring to avoid clumping and aeration.
- Continue stirring until the hydroxypropyl cellulose is completely dissolved and a clear gel is formed.
- Remove the beaker from the heat and allow it to cool to room temperature with occasional stirring.
- Add purified water to bring the total volume to 100 mL and mix until a homogenous gel is obtained.
- Package the gel in an appropriate container.



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Workflow for Antiseptic Gel Formulation.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of 8-hydroxyquinoline benzoate against a specific bacterial strain.

Materials:

- 8-Hydroxyquinoline Benzoate stock solution (prepared in a suitable solvent, e.g., DMSO)
- Mueller-Hinton Broth (MHB)
- Bacterial culture in logarithmic growth phase
- Sterile 96-well microtiter plates
- Pipettes and sterile tips
- Incubator (37°C)
- Spectrophotometer or plate reader

Procedure:

- Prepare serial two-fold dilutions of the 8-hydroxyquinoline benzoate stock solution in MHB directly in the wells of a 96-well plate. The final volume in each well should be 100 μ L.
- Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of 5×10^5 CFU/mL in each well.
- Add 100 μ L of the diluted bacterial suspension to each well containing the antiseptic dilutions.
- Include a positive control (broth with bacteria, no antiseptic) and a negative control (broth only) on each plate.
- Incubate the plates at 37°C for 18-24 hours.

- Determine the MIC by visually inspecting for the lowest concentration of the antiseptic that completely inhibits visible bacterial growth (no turbidity). The MIC can also be determined by measuring the optical density at 600 nm.

Use-Dilution Test for Surface Disinfection Efficacy

This protocol is used to evaluate the effectiveness of the prepared antiseptic on a hard, non-porous surface.

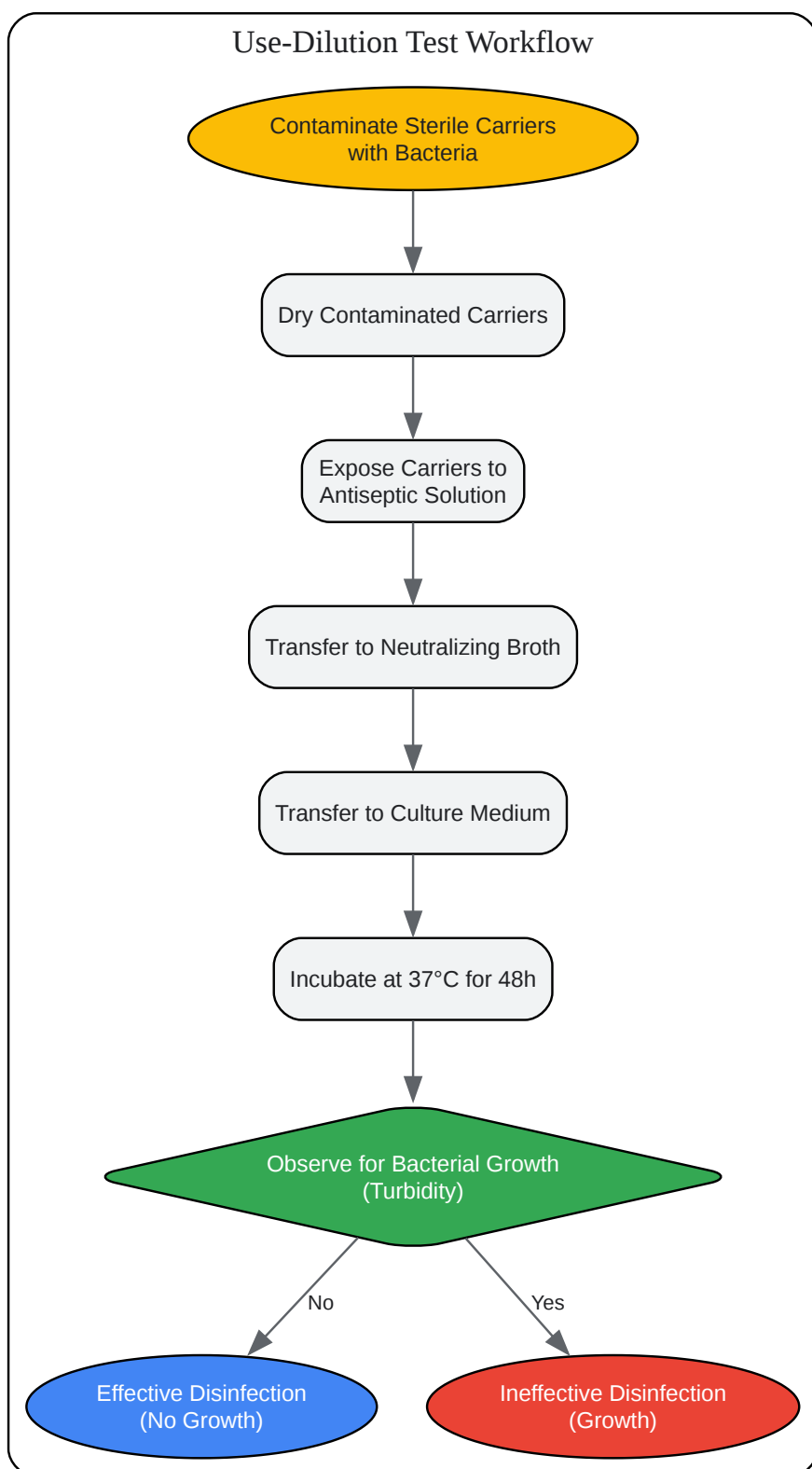
Materials:

- Antiseptic solution/gel prepared with 8-hydroxyquinoline benzoate
- Sterile stainless steel carriers (penicylinders)
- Bacterial culture of the target organism
- Sterile broth medium (e.g., Tryptic Soy Broth)
- Neutralizing broth (containing an agent to inactivate the antiseptic, e.g., lecithin and polysorbate 80)
- Sterile petri dishes with appropriate agar medium
- Incubator

Procedure:

- Immerse sterile stainless steel carriers in a 48-hour broth culture of the test organism.
- Remove the carriers and dry them in a sterile environment for 20-40 minutes at 37°C.
- Place each dried, contaminated carrier into a separate tube containing 10 mL of the antiseptic solution being tested.
- Expose the carriers to the antiseptic for a specified contact time (e.g., 1, 5, or 10 minutes).
- After the contact time, transfer each carrier to a tube containing 10 mL of neutralizing broth to inactivate the antiseptic.

- Agitate the tubes to ensure thorough mixing.
- Transfer the carriers from the neutralizing broth to tubes of sterile culture medium.
- Incubate the culture medium tubes at 37°C for 48 hours.
- Observe the tubes for turbidity, which indicates bacterial growth and failure of the antiseptic to disinfect the carrier. The absence of turbidity indicates effective disinfection.



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Workflow for the Use-Dilution Test.

Safety Considerations

Federal registration for the food use of 8-hydroxyquinoline benzoate was withdrawn in 1969 due to findings of carcinogenicity in laboratory animals with repeated doses.[10] Therefore, its use should be restricted to topical antiseptic applications, and appropriate safety assessments should be conducted for any new formulation.

Conclusion

8-Hydroxyquinoline benzoate is a promising compound for the development of novel antiseptics due to its broad-spectrum antimicrobial activity, which is primarily mediated by metal ion chelation. The provided protocols offer a starting point for the formulation and evaluation of its efficacy. Further research is warranted to establish specific MIC and MBC values for 8-hydroxyquinoline benzoate against a wide range of clinically relevant microorganisms to fully realize its therapeutic potential.

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